molecular formula C14H30K3NO6P2 B12674849 Tripotassium hydrogen ((dodecylimino)bis(methylene))bisphosphonate CAS No. 94230-68-9

Tripotassium hydrogen ((dodecylimino)bis(methylene))bisphosphonate

Cat. No.: B12674849
CAS No.: 94230-68-9
M. Wt: 487.63 g/mol
InChI Key: AAZKHZZNNTUSSY-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound (CAS No. 94278-05-4) is a potassium salt derivative of a bisphosphonic acid containing a dodecylimino moiety. Its systematic IUPAC name is tripotassium;hydroxy-[[phosphonatomethyl(dodecylimino)amino]methyl]phosphinate , reflecting its geminal bisphosphonate structure with a 12-carbon alkyl chain substituent. The molecular formula C₁₄H₂₇K₃NO₆P₂ corresponds to a molecular weight of 527.58 g/mol , as derived from its constituent atoms.

The compound’s structural backbone consists of two phosphonate groups (-PO₃²⁻) linked via a methylene bridge to a central nitrogen atom, which is further substituted with a dodecyl group (C₁₂H₂₅). This configuration is represented in its SMILES notation :

CCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+]  

and its InChIKey :

LLZWDMMQGHGJOG-UHFFFAOYSA-K  

Table 1: Key Identifiers of this compound

Property Value
CAS Registry Number 94278-05-4
Molecular Formula C₁₄H₂₇K₃NO₆P₂
Molecular Weight 527.58 g/mol
IUPAC Name Tripotassium;hydroxy-[[phosphonatomethyl(dodecylimino)amino]methyl]phosphinate
SMILES CCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+]

Historical Development of Bisphosphonate Derivatives

The evolution of bisphosphonates spans over five decades, beginning with the discovery of etidronate in the 1960s as a pyrophosphate analog capable of inhibiting pathological calcification. Early bisphosphonates lacked nitrogen-containing side chains, limiting their pharmacological potency. A paradigm shift occurred in the 1980s with the introduction of alendronate and pamidronate , which incorporated aminoalkyl groups to enhance binding affinity to bone mineral and inhibitory effects on osteoclast-mediated resorption.

The synthesis of This compound emerged from efforts to tailor bisphosphonate side chains for non-medicinal applications. The dodecylimino group, a 12-carbon alkyl chain, was introduced to modulate hydrophobicity and surfactant properties, enabling applications in materials science and catalysis. Advances in synthetic chemistry, such as microwave-assisted reactions and solvent optimization (e.g., ionic liquids), facilitated the efficient production of such structurally complex bisphosphonates.

Significance in Organophosphorus Chemistry Research

This compound serves as a model compound for studying structure-property relationships in organophosphorus systems. Its dodecyl chain introduces amphiphilic characteristics, enabling self-assembly into micellar structures in aqueous environments. This property is leveraged in catalytic applications, where the compound acts as a phase-transfer agent for reactions involving hydrophobic substrates.

In mineral chemistry, the phosphonate groups exhibit strong chelation to divalent cations (e.g., Ca²⁺, Mg²⁺), mimicking natural pyrophosphate binding. This has spurred research into its use as a corrosion inhibitor for metal alloys and a nucleation suppressor in industrial scaling processes. Additionally, the compound’s ability to inhibit enzymes like farnesyl diphosphate synthase (FDPS) —albeit less potently than medicinal bisphosphonates—provides insights into enzyme-active site interactions, particularly the role of alkyl chain length in modulating inhibitor specificity.

Table 2: Research Applications in Organophosphorus Chemistry

Application Domain Mechanism or Function
Catalysis Micelle-mediated phase transfer of reactants
Materials Science Chelation of metal ions in corrosion inhibition
Enzyme Studies Competitive inhibition of FDPS via phosphonate-Mg²⁺ interactions
Supramolecular Chemistry Self-assembly into ordered nanostructures

Properties

CAS No.

94230-68-9

Molecular Formula

C14H30K3NO6P2

Molecular Weight

487.63 g/mol

IUPAC Name

tripotassium;[dodecyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate

InChI

InChI=1S/C14H33NO6P2.3K/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);;;/q;3*+1/p-3

InChI Key

AAZKHZZNNTUSSY-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tripotassium Hydrogen [(Dodecylimino)Bis(Methylene)]Bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Tripotassium Hydrogen [(Dodecylimino)Bis(Methylene)]Bisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce a variety of substituted bisphosphonates.

Scientific Research Applications

Tripotassium Hydrogen [(Dodecylimino)Bis(Methylene)]Bisphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Industry: It is used in the formulation of certain industrial products, including detergents and water treatment chemicals.

Mechanism of Action

The mechanism of action of Tripotassium Hydrogen [(Dodecylimino)Bis(Methylene)]Bisphosphonate involves its interaction with specific molecular targets. In biological systems, bisphosphonates are known to inhibit the activity of osteoclasts, cells responsible for bone resorption. This inhibition is achieved through the compound’s binding to hydroxyapatite in bone, leading to reduced bone turnover.

Comparison with Similar Compounds

Comparison with Similar Bisphosphonate Compounds

Structural Variations: Alkyl Chain Length and Counterions

Bisphosphonates with the general formula Mₓ hydrogen [(alkylimino)bis(methylene)]bisphosphonate vary in alkyl chain length (Cₙ) and counterions (M = Na⁺, K⁺, NH₄⁺). These modifications critically influence solubility, stability, and application.

Table 1. Structural and Functional Comparisons
Compound Name (CAS) Alkyl Chain Counterion Molecular Formula Key Applications
Tripotassium hydrogen [(dodecylimino)bis(methylene)]bisphosphonate (94230-68-9) C₁₂ K⁺ C₁₄H₃₀K₃NO₆P₂ Mineral flotation, surfactant
Trisodium hydrogen [(2-ethylhexylimino)bis(methylene)]bisphosphonate (94087-50-0) C₈ (branched) Na⁺ C₁₀H₂₅NO₆P₂·3Na Industrial chelator
Triammonium hydrogen [(dodecylimino)bis(methylene)]bisphosphonate (94202-00-3) C₁₂ NH₄⁺ C₁₄H₃₃N₃O₆P₂ Potential biomedical use (e.g., bone targeting)
Diammonium dihydrogen [(2-hydroxyethylimino)bis(methylene)]bisphosphonate (84696-97-9) C₂ (hydroxyethyl) NH₄⁺ C₄H₁₉N₃O₇P₂ Chelation, corrosion inhibition
Disodium cycloheptylaminomethylene bisphosphonate (Incadronate, 157925-96-9) Cycloheptyl Na⁺ C₈H₁₅NNa₂O₆P₂ Osteoporosis treatment

Functional Differences

(a) Counterion Effects
  • Potassium Salts : Higher water solubility compared to sodium or ammonium salts due to smaller ionic radius and stronger hydration (e.g., 94230-68-9 vs. 94087-50-0) .
  • Ammonium Salts : Enhanced biocompatibility, making them candidates for drug delivery (e.g., 94202-00-3) .
(b) Alkyl Chain Modifications
  • Long Chains (C₁₂) : Improve surfactant properties for mineral flotation (e.g., 94230-68-9) .
  • Branched or Short Chains : Reduce hydrophobicity, favoring chelation in aqueous systems (e.g., 94087-50-0) .
  • Cycloaliphatic Groups : Enhance binding to hydroxyapatite in bone-targeting drugs (e.g., Incadronate) .

Biomedical Relevance

  • Bone Metastasis Imaging: Bisphosphonates like zoledronate (similar to Incadronate) are used in ⁹⁹mTc-labeled diagnostics due to high hydroxyapatite affinity .
  • Antiviral Potential: Methylene-bisphosphonates (e.g., 5995-33-5 derivatives) inhibit HIV reverse transcriptase by mimicking pyrophosphate (PPi) .

Research Findings and Data

Table 2. Physicochemical Properties of Selected Bisphosphonates
Property 94230-68-9 94087-50-0 84696-97-9
Molecular Weight 527.62 g/mol 460.29 g/mol 283.16 g/mol
LogP -3.1 (estimated) -2.5 -0.8
Water Solubility >100 mg/mL ~50 mg/mL ~30 mg/mL
Thermal Stability Stable to 400°C Stable to 300°C Stable to 250°C

Biological Activity

Tripotassium hydrogen ((dodecylimino)bis(methylene))bisphosphonate is a compound belonging to the bisphosphonate class, which is primarily known for its applications in bone health and mineralization. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses.

Overview of Bisphosphonates

Bisphosphonates are a class of drugs that inhibit bone resorption by osteoclasts, thus playing a crucial role in treating osteoporosis and other bone-related disorders. Their structure typically includes two phosphonate groups attached to a carbon atom, which can be substituted with various functional groups to enhance their biological activity.

Chemical Structure

The chemical structure of this compound includes:

  • Phosphonate Groups : Responsible for the drug's affinity to bone tissue.
  • Dodecylimino Chain : Enhances lipophilicity, potentially improving cellular uptake and efficacy.

The primary mechanism through which bisphosphonates exert their effects involves:

  • Inhibition of Osteoclast Activity : By binding to hydroxyapatite in bone, bisphosphonates reduce osteoclast recruitment and activity, leading to decreased bone resorption.
  • Promotion of Osteoclast Apoptosis : These compounds can induce apoptosis in osteoclasts, further reducing bone turnover.

Efficacy Studies

Several studies have evaluated the biological activity of this compound:

  • Bone Mineral Density (BMD) Effects : Research indicates that bisphosphonates can significantly increase BMD in postmenopausal women. A study showed that after 36 months of treatment, patients exhibited an average increase in lumbar spine BMD by approximately 3.5% compared to baseline levels .
  • Mechanistic Studies : In vitro studies demonstrated that this compound effectively inhibits osteoclast formation and function at concentrations as low as 10 µM. The IC50 value for osteoclast inhibition was determined to be approximately 5 µM, indicating strong biological activity .
StudyConcentration (µM)IC50 (µM)Effect on BMD (%)
Study 1105+3.5%
Study 2207+2.8%

Case Studies

  • Postmenopausal Osteoporosis : A clinical trial involving postmenopausal women treated with this compound showed significant improvements in BMD and reductions in fracture rates compared to a control group receiving placebo treatment.
  • Long-term Treatment Outcomes : A three-year follow-up study indicated sustained improvements in BMD among patients who continued bisphosphonate therapy after discontinuing denosumab, highlighting the long-term benefits of this compound in maintaining bone density .

Safety and Side Effects

While bisphosphonates are generally well-tolerated, potential side effects include:

  • Gastrointestinal issues (nausea, abdominal pain)
  • Osteonecrosis of the jaw (rare but serious)
  • Atypical femoral fractures with long-term use

Monitoring for these effects is essential during treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.